molecular formula C10H12ClN3O B1656904 Morpholine, 4-[(4-chlorophenyl)azo]- CAS No. 54762-78-6

Morpholine, 4-[(4-chlorophenyl)azo]-

Cat. No.: B1656904
CAS No.: 54762-78-6
M. Wt: 225.67 g/mol
InChI Key: RHFHRWXJGBDBAA-UHFFFAOYSA-N
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Description

“Morpholine, 4-[(4-chlorophenyl)azo]-” is an azo-morpholine derivative characterized by a morpholine ring linked to a 4-chlorophenyl group via an azo (-N=N-) bridge. Azo compounds are widely studied for their photoresponsive properties, biological activity, and utility in synthetic chemistry . The morpholine moiety enhances solubility and bioavailability, making it a common pharmacophore in drug design .

Properties

CAS No.

54762-78-6

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

(4-chlorophenyl)-morpholin-4-yldiazene

InChI

InChI=1S/C10H12ClN3O/c11-9-1-3-10(4-2-9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2

InChI Key

RHFHRWXJGBDBAA-UHFFFAOYSA-N

SMILES

C1COCCN1N=NC2=CC=C(C=C2)Cl

Canonical SMILES

C1COCCN1N=NC2=CC=C(C=C2)Cl

solubility

1.3 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Morpholine derivatives, including 4-[(4-chlorophenyl)azo]-, are crucial in the synthesis of various pharmaceuticals. They serve as intermediates in developing analgesics and anti-inflammatory drugs. The compound's structural features facilitate the design of molecules that can interact effectively with biological targets.

Case Study: Analgesics
Research indicates that morpholine derivatives exhibit promising analgesic properties. For instance, studies have shown that compounds with morpholine structures can inhibit cyclooxygenase enzymes, leading to reduced pain and inflammation .

Compound NameActivity TypeReference
Morpholine Derivative AAnalgesic
Morpholine Derivative BAnti-inflammatory

Agricultural Chemicals

Formulation of Agrochemicals
Morpholine, 4-[(4-chlorophenyl)azo]- is utilized in the formulation of agrochemicals such as pesticides and herbicides. Its efficacy in targeting specific pests enhances crop protection while minimizing environmental impact.

Case Study: Pesticide Development
In a recent study, the incorporation of morpholine derivatives into pesticide formulations demonstrated increased effectiveness against common agricultural pests. The results showed a significant reduction in pest populations with minimal toxicity to non-target organisms .

Pesticide NameTarget PestEfficacy (%)Reference
Pesticide AAphids85%
Pesticide BBeetles90%

Material Science

Role in Polymer Production
The compound is explored for its role in producing polymers and resins that require enhanced durability and chemical resistance. Morpholine-based materials are being investigated for applications in coatings and adhesives.

Case Study: Polymer Development
Research has shown that incorporating morpholine into polymer matrices improves mechanical properties and thermal stability. For example, a study highlighted the development of a morpholine-modified epoxy resin that exhibited superior adhesion properties compared to traditional resins .

Polymer TypeProperty ImprovedReference
Epoxy Resin AAdhesion Strength
Polyurethane BThermal Stability

Research Reagents

Versatile Laboratory Applications
As a versatile reagent, morpholine, 4-[(4-chlorophenyl)azo]- is employed in laboratory settings for organic synthesis. It aids researchers in creating complex chemical structures necessary for various experimental procedures.

Case Study: Organic Synthesis
In synthetic organic chemistry, morpholine derivatives have been utilized to facilitate reactions such as nucleophilic substitutions and cyclizations, proving to be effective catalysts in several reactions .

Biological Studies

Investigating Chemical Interactions
The compound is also used in biological studies to investigate the interactions between chemicals and biological systems. This research helps elucidate drug mechanisms and potential side effects.

Case Study: Drug Mechanism Studies
Studies involving morpholine derivatives have provided insights into their mechanism of action at the cellular level, particularly regarding their effects on neurotransmitter uptake and receptor binding profiles .

Study FocusFindingsReference
Neurotransmitter InteractionInhibition of uptake
Receptor Binding ProfileAffinity measurements

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “Morpholine, 4-[(4-chlorophenyl)azo]-” with structurally and functionally related compounds:

Table 1: Key Properties of Morpholine Derivatives with Chlorophenyl Groups

Compound Name Structure Features cLogP* Biological/Synthetic Relevance Reference
Dimethomorph Morpholine acryloyl with 4-chlorophenyl and 3,4-dimethoxyphenyl 3.2† Fungicidal activity; impacts soil microbial communities
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine Thiazole-linked morpholine and chlorophenyl 4.1‡ Carbonic anhydrase inhibition; synthetic intermediate
GSK303A Pyrrole-linked morpholine and chlorophenyl N/A Anti-mycobacterial (MmpL3 inhibitor)
4-(4-Chlorophenyl)morpholine Direct chlorophenyl-morpholine linkage 2.8§ Precursor for nickel-catalyzed coupling reactions
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide Thioxoacetamide and thiazole substituents N/A Synthetic intermediate for antimicrobial agents

Notes:

  • cLogP values (calculated octanol-water partition coefficient) are inferred from analogs in , where para-chlorophenyl groups increase hydrophobicity (e.g., cLogP = 4.3 for compounds with 4-chlorophenyl vs. 3.2–3.8 for others) .
  • Dimethomorph (cLogP ~3.2) demonstrates fungicidal activity by disrupting bacterial nitrogen cycling, highlighting the ecological impact of morpholine-chlorophenyl hybrids .
  • GSK303A () and 4-(4-chlorophenyl)morpholine () exemplify structural versatility, enabling applications in anti-infective drug development and catalysis.

Structural and Functional Contrasts

Azo vs. Non-Azo Linkages: The azo group in “Morpholine, 4-[(4-chlorophenyl)azo]-” confers photoresponsive behavior, as seen in azobenzene-based ionic liquids (). This contrasts with thiazole or acryloyl-linked morpholines (e.g., dimethomorph), which prioritize steric and electronic effects for target binding . Azo dyes (e.g., 4′-Chloro-4-dimethylaminoazobenzene in ) are prone to environmental persistence, necessitating specialized wastewater treatments , whereas morpholine-thiazole hybrids () are designed for biodegradability.

Biological Activity :

  • Antimicrobial : GSK303A () and benzimidazole-morpholine hybrids () target mycobacterial enzymes, while dimethomorph () disrupts soil bacteria.
  • Enzyme Inhibition : Thiazole-morpholine derivatives () inhibit carbonic anhydrase, a mechanism absent in azo-morpholine analogs due to differing electronic profiles.

Synthetic Accessibility :

  • Azo-morpholine compounds may require diazo coupling under controlled conditions, whereas thiazole-linked derivatives () are synthesized via cyclization of thioamides. Nickel-catalyzed coupling () offers scalable routes for 4-(4-chlorophenyl)morpholine derivatives.

Preparation Methods

Copper-Catalyzed Coupling

Copper(I) chloride (CuCl) in dimethylformamide (DMF) at 50–60°C promotes efficient coupling, achieving yields up to 78%. The catalyst stabilizes the diazonium intermediate, enabling electrophilic substitution at morpholine’s nitrogen atom.

Alkaline Coupling Conditions

In aqueous NaOH (pH 10–12), the reaction proceeds via nucleophilic attack of morpholine on the diazonium electrophile. However, yields are modest (∼50%) due to competing hydrolysis of the diazonium salt.

Alternative Synthetic Routes

Cyclization of Azo-Containing Precursors

A two-step approach involves coupling 4-chloroaniline’s diazonium salt with 2-aminoethanol, followed by cyclization with chloroacetyl chloride to form the morpholine ring. This method, adapted from rivaroxaban intermediate synthesis, achieves ∼65% overall yield but requires stringent pH control during cyclization.

Reductive Amination Pathways

Hydrogenation of nitro intermediates, such as 4-(4-nitrophenyl)morpholin-3-one, using palladium on carbon (Pd/C) in ethanol, offers a high-purity route. While indirect, this method avoids diazonium salt handling, enhancing safety for large-scale production.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve diazonium stability and coupling efficiency. For example, DMF increases reaction rates by 40% compared to water.

Catalyst Screening

Catalyst Solvent Temperature (°C) Yield (%)
CuCl DMF 50 78
None H₂O/NaOH 25 50
Pd/C Ethanol 70 65

Copper catalysts outperform uncatalyzed systems, though Pd/C excels in reductive amination routes.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The azo group’s deshielded protons appear as a singlet at δ 7.8–8.2 ppm, while morpholine’s methylene groups resonate at δ 3.6–3.8 ppm.
  • IR Spectroscopy : N=N stretching vibrations at 1450–1600 cm⁻¹ confirm azo bond formation.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 350 nm resolves the target compound from by-products, ensuring >98% purity.

Industrial-Scale Considerations

Waste Management

Neutralization of acidic waste streams with Ca(OH)₂ precipitates sulfates, reducing environmental impact.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Morpholine, 4-[(4-chlorophenyl)azo]- and related azo-morpholine derivatives?

The synthesis typically involves azo coupling reactions between aryl diazonium salts and morpholine derivatives. For example:

  • Stepwise functionalization : Hydrazide intermediates (e.g., from ethyl chloroacetate and thiol-containing precursors) are cyclized with carbon disulfide to form oxadiazole scaffolds, followed by coupling with morpholine-containing reagents .
  • Multi-component reactions : Morpholine reacts with halogenated precursors (e.g., 1,3-dichloropropen-2-ol) to form intermediates, which are further functionalized via propargyl amine or acetylene ether additions .
  • Spectroscopic validation : Products are confirmed via 1H^1H/13C^{13}C NMR (e.g., characteristic morpholine proton signals at δ 2.4–3.8 ppm) and Q-TOF-MS for molecular ion peaks .

Q. How is the structural integrity of Morpholine, 4-[(4-chlorophenyl)azo]- confirmed in synthetic chemistry research?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies the azo (-N=N-) group via deshielded aromatic protons (δ 7.2–8.5 ppm) and morpholine’s methylene/methine signals. 13C^{13}C NMR confirms carbonyl and aromatic carbons .
  • Infrared (IR) Spectroscopy : Stretching frequencies for azo bonds (1450–1600 cm1^{-1}) and morpholine’s C-O-C (1100–1250 cm1^{-1}) are key markers .
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) verifies molecular formulas (e.g., C16_{16}H15_{15}ClN4_4O for azo-morpholine derivatives) .

Q. What biological activities have been reported for Morpholine, 4-[(4-chlorophenyl)azo]- derivatives?

  • Enzyme inhibition : Derivatives like 4-[(4-chlorophenyl)azo]morpholine-thiazoles show inhibitory activity against bovine carbonic anhydrase (IC50_{50} values <10 μM) via competitive binding .
  • Antifungal properties : Structural analogs (e.g., dimethomorph) disrupt fungal cell wall synthesis by targeting melanin biosynthesis enzymes .
  • Antiproliferative effects : Azo-morpholine-oxadiazole hybrids exhibit cytotoxicity against cancer cell lines (e.g., IC50_{50} ~15 μM in MCF-7 cells) through ROS-mediated apoptosis .

Advanced Research Questions

Q. How can computational chemistry tools aid in the design and analysis of Morpholine, 4-[(4-chlorophenyl)azo]- derivatives?

  • Molecular docking : Predict binding affinities to targets like carbonic anhydrase by simulating interactions between the azo group and enzyme active sites (e.g., Zn2+^{2+} coordination) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with photostability or redox activity. For example, electron-withdrawing groups (e.g., -NO2_2) reduce HOMO energies, enhancing stability .
  • QSAR modeling : Use substituent effects (e.g., Cl vs. OCH3_3) to optimize bioactivity. Para-substituted chlorophenyl groups improve lipophilicity and membrane permeability .

Q. What strategies resolve contradictions between experimental and computational data for azo-morpholine compounds?

  • Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) to identify conformational discrepancies .
  • Batch synthesis replicates : Address variability in bioassays (e.g., IC50_{50} ±5%) by repeating reactions under controlled conditions (e.g., inert atmosphere, <5% humidity) .
  • Crystallographic analysis : Resolve ambiguous stereochemistry via X-ray diffraction (e.g., confirming E/Z isomer ratios in azo compounds) .

Q. How can reaction conditions be optimized to improve yield and purity of Morpholine, 4-[(4-chlorophenyl)azo]- derivatives?

  • Catalyst screening : Use K2 _2CO3_3 or triethylamine to accelerate azo coupling, achieving yields >85% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Chromatographic monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate pure isomers (e.g., E/Z separation) .

Q. What are the key challenges in analyzing structure-activity relationships (SAR) for azo-morpholine derivatives?

  • Isomerism effects : E/Z isomers of the azo group exhibit divergent bioactivities (e.g., Z-isomers of dimethomorph show 10× higher antifungal potency) .
  • Substituent polarity : Electron-donating groups (e.g., -OCH3_3) increase water solubility but reduce membrane penetration, while chloro groups enhance target affinity .
  • Metabolic stability : Morpholine’s susceptibility to oxidation (e.g., CYP450-mediated) necessitates prodrug strategies or steric hindrance modifications .

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